molecular formula C19H21ClO5S B14334754 Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate CAS No. 111661-63-3

Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate

Cat. No.: B14334754
CAS No.: 111661-63-3
M. Wt: 396.9 g/mol
InChI Key: RUHPVBSNGLKOBV-UHFFFAOYSA-M
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Description

Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate is a chemical compound known for its unique structure and properties It consists of a sulfanium ion bonded to a dibenzyl group and a 2-oxocyclopentyl group, with perchlorate as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl(2-oxocyclopentyl)sulfanium perchlorate typically involves the reaction of dibenzyl sulfide with 2-oxocyclopentanone in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with perchloric acid to yield the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dibenzyl sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of dibenzyl(2-oxocyclopentyl)sulfanium perchlorate involves its interaction with molecular targets through its sulfanium ion. The compound can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic attack, which can result in the modification of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl sulfide: Lacks the 2-oxocyclopentyl group and perchlorate ion.

    Dibenzyl sulfoxide: Contains a sulfoxide group instead of a sulfanium ion.

    Dibenzyl sulfone: Contains a sulfone group instead of a sulfanium ion.

Uniqueness

Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate is unique due to the presence of the 2-oxocyclopentyl group and the sulfanium ion, which confer distinct chemical properties and reactivity

Properties

CAS No.

111661-63-3

Molecular Formula

C19H21ClO5S

Molecular Weight

396.9 g/mol

IUPAC Name

dibenzyl-(2-oxocyclopentyl)sulfanium;perchlorate

InChI

InChI=1S/C19H21OS.ClHO4/c20-18-12-7-13-19(18)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17;2-1(3,4)5/h1-6,8-11,19H,7,12-15H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

RUHPVBSNGLKOBV-UHFFFAOYSA-M

Canonical SMILES

C1CC(C(=O)C1)[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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